1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 2-chloro-5-(trifluoromethyl)phenyl group, at position 5 with a pyridin-3-yl group, and at position 4 with an azepane ring connected via a carbonyl group. Key functional elements include:
- Triazole ring: Contributes to hydrogen bonding and π-π stacking interactions.
- Chloro-trifluoromethylphenyl group: Enhances hydrophobicity and metabolic stability.
- Pyridin-3-yl group: May facilitate target binding via nitrogen lone pairs.
- Azepane carbonyl: Provides conformational flexibility and modulates solubility .
Properties
IUPAC Name |
azepan-1-yl-[1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yltriazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O/c22-16-8-7-15(21(23,24)25)12-17(16)30-19(14-6-5-9-26-13-14)18(27-28-30)20(31)29-10-3-1-2-4-11-29/h5-9,12-13H,1-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYPLJEPUGBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Chlorophenyl Substituent
The 2-chloro-5-(trifluoromethyl)phenyl group undergoes nucleophilic aromatic substitution (NAS) under Pd catalysis or with strong bases. For example:
-
Palladium-Catalyzed Arylation : Using Pd(OAc)₂ and KOAc, the chloro group can be replaced with aryl/heteroaryl groups via C–H activation, as demonstrated in diarylation reactions of triazoles .
-
Halogen Exchange : Fluorination or amination under Buchwald-Hartwig conditions (Pd(dba)₂, Xantphos) .
Pyridinyl Group
The pyridin-3-yl moiety participates in:
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling at the C2/C4 positions using Pd(PPh₃)₄ and aryl boronic acids .
-
N-Oxidation : Reaction with m-CPBA to form N-oxide derivatives, enhancing solubility .
Table 2: Key Transformations of Pyridinyl Group
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-functionalized triazole | |
| N-Oxidation | m-CPBA, CH₂Cl₂, RT | Pyridine N-oxide derivative |
Azepane Carbonyl Reactivity
The azepane carbonyl group is susceptible to:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield the corresponding carboxylic acid .
-
Nucleophilic Substitution : Reaction with amines (e.g., propylamine) forms amide derivatives .
Table 3: Carbonyl Group Modifications
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6 h | Carboxylic acid derivative | |
| Amide Formation | Propylamine, DCC, DMAP, CH₂Cl₂ | N-alkylamide analog |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light induces cleavage of the trifluoromethyl group, forming chloro-substituted byproducts .
-
Acidic Hydrolysis : The triazole ring remains stable under pH 2–12, but the azepane carbonyl hydrolyzes at pH < 2 .
Table 4: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| UV Light (254 nm) | Trifluoromethyl → COOH degradation | |
| pH 1 (HCl) | Azepane carbonyl hydrolysis |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, making it a promising candidate for developing new antibiotics .
Anticancer Potential
The azepane derivative has been studied for its anticancer properties. In vitro assays revealed that the compound inhibits cell proliferation in several cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neurological Disorders
Recent studies have suggested that compounds similar to 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane may have neuroprotective effects. Research indicates potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neuroinflammatory pathways .
Pesticide Development
The structural features of this compound make it suitable for developing novel pesticides. Its ability to disrupt cellular processes in pests has been explored in several studies. Field trials have shown that formulations containing this compound can effectively reduce pest populations while minimizing environmental impact .
Herbicide Activity
In addition to insecticidal properties, the compound has shown potential as an herbicide. Laboratory tests indicate that it can inhibit the growth of common agricultural weeds by targeting specific metabolic pathways .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research demonstrates that polymers modified with this compound exhibit improved resistance to degradation under extreme conditions .
Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with unique electronic properties. Studies have shown that nanoparticles derived from this compound exhibit enhanced conductivity and stability, making them suitable for applications in electronics and energy storage systems .
Case Studies
Mechanism of Action
The mechanism of action of 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole and pyridine rings can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues of Triazole Derivatives
Compound A : 1-(2-Chloro-5-(trifluoromethyl)phenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Key Differences :
- Pyridin-4-yl vs. pyridin-3-yl substituent.
- Carboxylic acid group at position 4 vs. azepane carbonyl.
- Implications :
Compound B : {2-[1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]pyridin-3-yl}(2-chlorophenyl)methanone
- Key Differences: Bis(trifluoromethyl)phenyl group vs. mono-trifluoromethyl. Methanone linkage to pyridin-3-yl vs. azepane.
- Methanone may reduce solubility compared to azepane’s nitrogen-containing ring .
Compound C : 1-(4-Fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- 4-Fluorophenyl substituent at position 1 vs. chloro-trifluoromethylphenyl.
- Benzyl carboxamide vs. azepane carbonyl.
- Implications :
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Triazole Substituent 1 | 2-Chloro-5-(trifluoromethyl)phenyl | Same | 3,5-Bis(trifluoromethyl)phenylmethyl | 4-Fluorophenyl |
| Triazole Substituent 5 | Pyridin-3-yl | Pyridin-4-yl | Pyridin-4-yl | Pyridin-3-yl |
| Position 4 Group | Azepane carbonyl | Carboxylic acid | Methanone-linked pyridin-3-yl | Benzyl carboxamide |
| Molecular Weight | ~435 g/mol (estimated) | ~384 g/mol | ~568 g/mol | ~466 g/mol |
Pharmacological and Physicochemical Implications
- Azepane vs. Carboxylic Acid (Compound A) :
- Chloro-Trifluoromethylphenyl vs. Bis(Trifluoromethyl) (Compound B): Bis(trifluoromethyl) groups increase logP, favoring CNS-targeting applications but risking toxicity. Mono-substitution balances hydrophobicity and safety .
- Pyridin-3-yl vs. Pyridin-4-yl :
- Pyridin-3-yl’s nitrogen at position 3 facilitates hydrogen bonding with targets like kinase ATP pockets .
Biological Activity
The compound 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane is a novel triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring attached to a carbonyl group and an azepane moiety. Its structural complexity may contribute to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClF₃N₄O |
| Molecular Weight | 366.73 g/mol |
| CAS Number | Not specified |
The biological activity of triazole derivatives often involves their interaction with various biological targets, including enzymes and receptors. The specific mechanism for this compound may include:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Many triazole compounds exhibit antifungal and antibacterial activities by disrupting cell membrane integrity or inhibiting nucleic acid synthesis.
Biological Activities
Research has demonstrated various biological activities associated with triazole derivatives similar to the compound . Key findings include:
- Anticancer Activity : Studies have shown that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC₅₀ values in the micromolar range against human breast cancer cell lines (e.g., MCF-7) .
- Antimicrobial Effects : Triazoles are recognized for their broad-spectrum antimicrobial properties. In vitro studies indicate that they can effectively inhibit the growth of pathogenic bacteria and fungi .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Screening :
Research Findings
Recent research highlights the potential of triazole-based compounds in drug development:
- Synthesis and Evaluation : Novel derivatives have been synthesized and screened for biological activity, showing promising results in anticancer and antimicrobial assays .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole ring significantly influence biological activity, guiding future design strategies for more potent agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
